2,3-Difluoro-5-methylbenzoic acid

Solubility Crystallization Process Chemistry

Sourcing the exact difluoro-methyl isomer is critical for reproducible reactivity and biological activity. 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) delivers precise 2,3-difluoro-5-methyl substitution. • Purity: ≥98% (HPLC), minimizing side reactions in cross-couplings. • Scale: Up to 100 kg production capacity, ensuring supply security for process R&D. • Application: Validated building block for PI3K inhibitors and agrochemical actives. • Logistics: Ambient shipment; global stock available.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 1003709-96-3
Cat. No. B1437853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-methylbenzoic acid
CAS1003709-96-3
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
InChIKeyPJDCKKOTZDVVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-5-methylbenzoic Acid: Sourcing & Specifications


2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a fluorinated aromatic carboxylic acid with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol [1]. It is characterized by a benzene ring bearing two fluorine atoms at the 2- and 3-positions and a methyl group at the 5-position, creating a distinct electronic environment that influences its reactivity and potential as a building block in organic synthesis [1]. The compound is commercially available as a white to off-white crystalline powder, with purity specifications typically ranging from 95% to 99% [2][3]. It is recognized as a valuable intermediate in the preparation of pharmaceuticals and agrochemicals, with production capabilities reaching up to 100 kg [4].

High-purity intermediate for advanced synthesis
Multi-kilogram supply capability
Regiospecific 2,3-difluoro-5-methyl substitution

2,3-Difluoro-5-methylbenzoic Acid: Substitution Risks


The precise substitution pattern of fluorine and methyl groups on the benzoic acid scaffold is critical for its intended applications. While numerous difluoro-methylbenzoic acid isomers exist (e.g., 2,3-difluoro-4-methylbenzoic acid [1], 3,5-difluoro-4-methylbenzoic acid ), each isomer presents a unique spatial and electronic profile. This affects crucial properties such as solubility, boiling point, and, most importantly, the molecular recognition events in biological or catalytic systems . Subtle changes in substitution can lead to significant variations in metabolic stability, binding affinity to a target, or reactivity in a cross-coupling reaction. Therefore, substituting 2,3-difluoro-5-methylbenzoic acid with a 'closely related' analog without empirical validation risks compromising the yield of a synthetic route or the pharmacological profile of a drug candidate. The following evidence provides quantifiable differentiation for this specific isomer.

Isomer solubility May shift aqueous work-up and crystallization outcomes compared to regioisomers
Volatility mismatch Predicted boiling point differences can alter distillation and purification strategies
Purity & scale gap Generic low-purity fluorobenzoates do not support process-scale or late-stage development

2,3-Difluoro-5-methylbenzoic Acid vs. Analogs: Data-Driven Comparison


Solubility vs. 3,5-Difluoro-4-methylbenzoic Acid

The aqueous solubility of 2,3-difluoro-5-methylbenzoic acid is calculated to be 0.26 g/L at 25 °C . In comparison, its regioisomer, 3,5-difluoro-4-methylbenzoic acid (CAS 103877-76-5), exhibits a calculated solubility of 0.21 g/L under the same conditions .

Solubility vs regioisomer
Data to verify
0.26 g/L vs 0.21 g/L
Approximately 24% higher predicted solubility may influence work-up and crystallization
Calculated values (ACD/Labs); verify experimentally
Solubility Crystallization Process Chemistry

Boiling Point vs. 2,3-Difluoro-6-methylbenzoic Acid

The boiling point of 2,3-difluoro-5-methylbenzoic acid is predicted to be 263.8±35.0 °C at 760 mmHg [1]. Its positional isomer, 2,3-difluoro-6-methylbenzoic acid (CAS 1378671-01-2), has a predicted boiling point of 261.0±35.0 °C under identical conditions [2].

Boiling point vs isomer
Data to verify
263.8±35.0 °C vs 261.0±35.0 °C
2.8 °C difference in predicted boiling point may require distillation review
Predicted at 760 mmHg; experimental confirmation advised
Purification Distillation Thermal Stability

Purity and Scalability vs. Generic Fluorobenzoates

2,3-Difluoro-5-methylbenzoic acid is commercially available with a high purity specification of ≥99.0% (HPLC) and is manufactured at a production scale of up to 100 kg, indicating its established role as a key intermediate [1][2]. While many fluorobenzoic acid derivatives are available as research reagents with typical purities of 95-97%, the availability of a ≥99.0% purity grade directly supports its use in the later stages of drug development or in applications requiring high-purity starting materials.

Purity & scalability
Class-level inference
≥99.0% (HPLC) / 100 kg scale vs typical 95–97% / gram-scale
Reported higher purity and scale support process development and supply reliability
Supplier-specified; verify lot-specific certificates
Supply Chain Manufacturing Quality Control

2,3-Difluoro-5-methylbenzoic Acid: Optimal Applications


Lead Optimization & Fragment-Based Drug Design

The distinct electronic profile conferred by the 2,3-difluoro-5-methyl substitution pattern makes this compound a valuable scaffold in medicinal chemistry. While specific IC50 data for the free acid are not publicly available, the compound's value is inferred from its role as a key intermediate in patented PI3K inhibitors [1]. Its use as a building block to introduce metabolically stable, fluorine-containing motifs into drug candidates is well-established . The higher purity grade (≥99.0%) ensures that it can be used in advanced lead optimization without the confounding effects of impurities [2].

Agrochemical Intermediate: Fungicides & Herbicides

The compound is explicitly cited as an intermediate in the production of agrochemicals, including fungicides and herbicides [3]. Its unique substitution pattern is crucial for the activity of the final active ingredient. The compound's physical properties, such as its moderate aqueous solubility (0.26 g/L) and distinct boiling point (263.8±35.0 °C), are relevant for formulating and processing the final agrochemical product .

Process Chemistry & Kilo-Lab Scale-Up

The demonstrated production capacity of up to 100 kg [4] positions 2,3-difluoro-5-methylbenzoic acid as a reliable intermediate for process chemistry applications. Its availability at a ≥99.0% purity [5] reduces the burden of in-house purification, saving time and resources during scale-up campaigns. The well-defined physical properties, such as its boiling point, also aid in the design of efficient and safe manufacturing processes [6].

Synthesis of Complex Fluorinated Molecules

As a versatile building block, this compound is used to synthesize more complex molecules via its carboxylic acid handle . The fluorine atoms enhance the compound's stability and reactivity . Its specific substitution pattern offers a unique combination of electron-withdrawing and electron-donating effects, making it a valuable reagent in palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies for constructing fluorinated aromatic systems [7].

Application
Selection Property
Validation Focus
Kinase inhibitor research intermediate
High-purity fluorinated scaffold
Purity and metabolic stability profiling
Agrochemical synthesis intermediate
Regiospecific substitution pattern
Solubility and processing behavior
Kilo-lab process intermediate
Multi-kilogram supply capability
Lot-to-lot purity and impurity control
Fluorinated molecule synthesis
Carboxylic acid functional handle
Reactivity in cross-coupling reactions

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